

Batabulin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: *Batabulin*

Cat. No.: *B1667759*

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Abstract

Batabulin (formerly T138067) is a synthetic, small-molecule, anti-cancer agent that acts as a potent inhibitor of tubulin polymerization. By covalently binding to a specific cysteine residue on β -tubulin, **Batabulin** disrupts the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the molecular mechanism of action of **Batabulin**. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are included to support further research and development of this compound.

Chemical Structure and Physicochemical Properties

Batabulin is a synthetic pentafluorophenylsulfonamide derivative. Its chemical and physical properties are summarized in the tables below.

Chemical Identification

Identifier	Value
IUPAC Name	2,3,4,5,6-pentafluoro-N-(3-fluoro-4-methoxyphenyl)benzenesulfonamide[1]
CAS Number	195533-53-0[1]
Molecular Formula	C ₁₃ H ₇ F ₆ NO ₃ S[1]
SMILES	O=S(C1=C(F)C(F)=C(F)C(F)=C1F) (NC2=CC=C(OC)C(F)=C2)=O[2]

Physicochemical Data

Property	Value	Source
Molecular Weight	371.26 g/mol	[1]
Appearance	Crystalline solid	[2]
Solubility	DMSO: 100 mg/mL (269.35 mM)	[3]
DMF: 30 mg/mL	[2]	
Ethanol: 30 mg/mL	[2]	
Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL	[2]	

Note: Data on melting point and pKa are not readily available in the reviewed literature.

Pharmacological Properties

Batabulin exhibits potent anti-proliferative activity against a range of cancer cell lines, including those with multidrug resistance. Its primary pharmacological effect is the disruption of microtubule dynamics.

In Vitro Anti-proliferative Activity (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (nM)	Source
MCF-7	Breast Cancer	Not specified, but cytotoxic effects observed at 30-300 nM	[3]
Various drug-sensitive and -resistant cancer cell lines	-	11-165 nM	[2]

In Vitro Tubulin Polymerization Inhibition

Assay System	IC ₅₀ (μM)	Source
Bovine brain tubulin	2 μM	[2]

Pharmacokinetics

Detailed in vivo pharmacokinetic data for **Batabulin**, such as half-life, clearance, and bioavailability, are not extensively reported in the publicly available literature. Clinical trials have been conducted, but specific quantitative pharmacokinetic parameters from these studies are not detailed in the search results.[4] For other orally administered tubulin inhibitors, terminal elimination half-lives can be prolonged, for instance, ranging from 18 to 73.5 hours for one such agent.[5] Another novel oral tubulin inhibitor, PTC596, exhibited a terminal half-life of 12 to 15 hours at most doses tested.[4] Preclinical studies in mice with other tubulin antagonists have shown oral bioavailability ranging from 21% to 50%.[6]

Mechanism of Action

Batabulin exerts its anti-cancer effects by covalently modifying β-tubulin, leading to the disruption of microtubule dynamics, which in turn induces cell cycle arrest and apoptosis.

Covalent Binding to β-Tubulin

Batabulin selectively and covalently binds to Cysteine 239 (Cys-239) of β-tubulin isotypes β1, β2, and β4. This modification is thought to occur via a nucleophilic aromatic substitution reaction where the thiol group of Cys-239 displaces the para-fluorine atom of the

pentafluorophenyl ring of **Batabulin**. This covalent adduction physically obstructs the polymerization of tubulin dimers into microtubules.

Disruption of Microtubule Dynamics

The covalent modification of β -tubulin by **Batabulin** inhibits its ability to polymerize, leading to a collapse of the microtubule cytoskeleton. This disruption of the dynamic microtubule network is a critical event that triggers downstream cellular responses.

Cell Cycle Arrest

The disruption of the mitotic spindle, a structure composed of microtubules and essential for chromosome segregation, leads to the activation of the spindle assembly checkpoint. This results in the arrest of the cell cycle at the G2/M transition phase. In MCF-7 breast cancer cells, treatment with 30-300 nM **Batabulin** for 24 hours resulted in approximately 25-30% of cells having a tetraploid (4n) DNA content, indicative of G2/M arrest.[3] This arrest is primarily mediated by the cyclin B1/CDK1 complex, a key regulator of the G2/M transition.

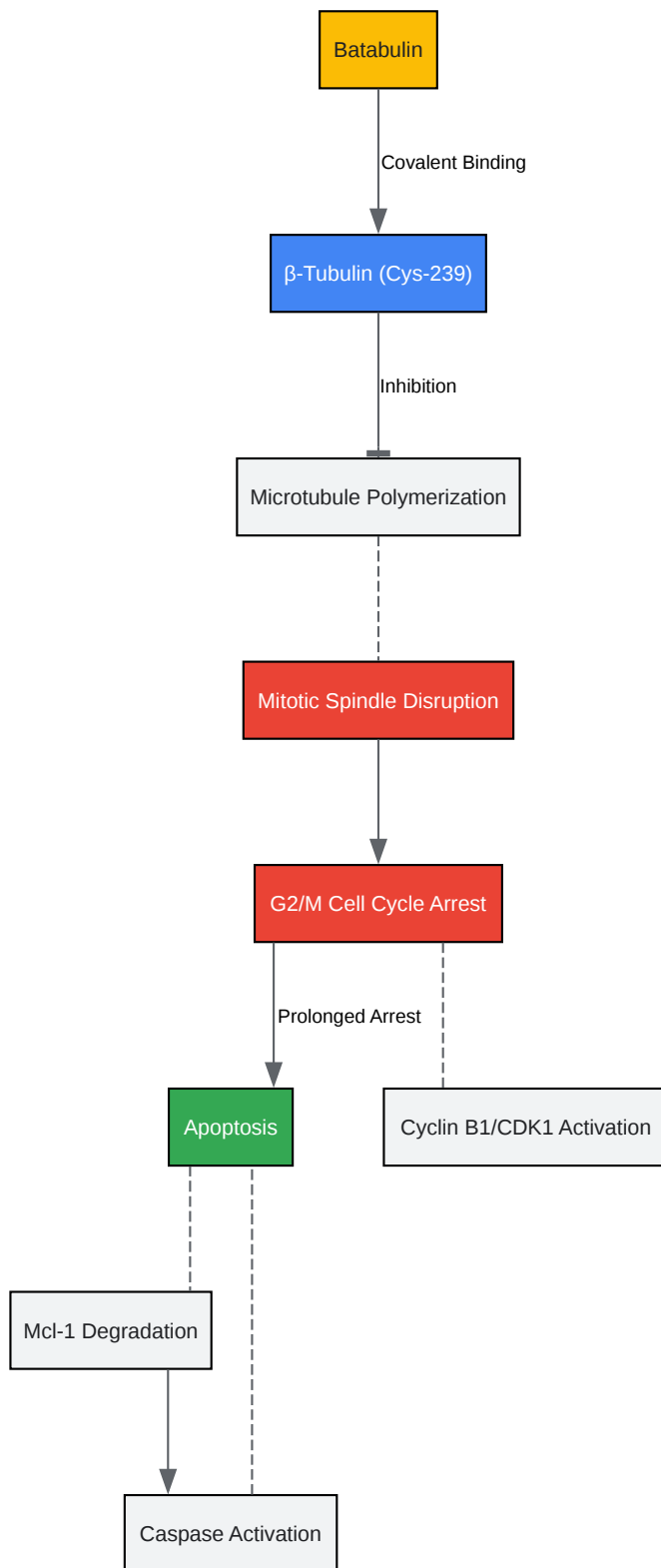
Induction of Apoptosis

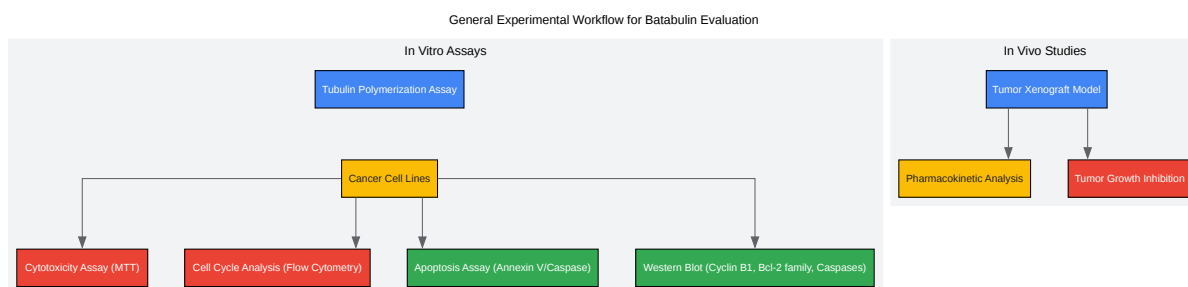
Prolonged mitotic arrest induced by **Batabulin** ultimately leads to the activation of the intrinsic apoptotic pathway. This is characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of caspases. While the precise effects of **Batabulin** on the expression of all Bcl-2 family members have not been fully elucidated, it is known that the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins is crucial. In response to anti-tubulin agents, a decline in the levels of the anti-apoptotic protein Mcl-1 has been observed, which potentiates cell death.[7] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade, with caspase-3 being a key executioner caspase.[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with **Batabulin**.

Batabulin's Molecular Mechanism of Action

[Click to download full resolution via product page](#)Caption: **Batabulin's** mechanism of action.



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Caption: Workflow for evaluating **Batabulin**.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **Batabulin** and similar tubulin-inhibiting agents.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of **Batabulin** on the in vitro assembly of microtubules from purified tubulin.

- Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
- Materials:
 - Purified tubulin (>99% pure, bovine or porcine brain)

- General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
- GTP solution (100 mM)
- Glycerol
- **Batabulin** stock solution (in DMSO)
- 96-well, half-area, clear bottom plates
- Temperature-controlled microplate reader
- Procedure:
 - Prepare a tubulin polymerization reaction mixture containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[1] Keep the mixture on ice.
 - Add various concentrations of **Batabulin** or vehicle control (DMSO) to the wells of a pre-warmed (37°C) 96-well plate.
 - Initiate the polymerization reaction by adding the tubulin mixture to the wells.
 - Immediately place the plate in a microplate reader pre-heated to 37°C.
 - Measure the absorbance at 340 nm every minute for 60 minutes.[2]
 - The rate of polymerization and the maximum polymer mass are determined from the kinetic curves. The IC₅₀ value is calculated by plotting the inhibition of polymerization against the concentration of **Batabulin**.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of **Batabulin** on the cell cycle distribution of cancer cells.

- Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow

cytometry is used to measure the fluorescence intensity of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).

- Materials:
 - Cancer cell line of interest (e.g., MCF-7)
 - Complete cell culture medium
 - **Batabulin**
 - Phosphate-buffered saline (PBS)
 - 70% cold ethanol
 - RNase A
 - Propidium Iodide (PI) staining solution
 - Flow cytometer
- Procedure:
 - Seed cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with various concentrations of **Batabulin** or vehicle control for the desired time period (e.g., 24 hours).
 - Harvest the cells by trypsinization and wash with PBS.
 - Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
 - Wash the cells with PBS to remove the ethanol.
 - Resuspend the cell pellet in PI staining solution containing RNase A.
 - Incubate in the dark at room temperature for 30 minutes.

- Analyze the samples on a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify apoptosis induced by **Batabulin**.

- Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
- Materials:
 - Cancer cell line of interest
 - Complete cell culture medium
 - **Batabulin**
 - Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
 - Flow cytometer
- Procedure:
 - Treat cells with **Batabulin** as described for the cell cycle analysis.
 - Harvest both adherent and floating cells and wash with cold PBS.
 - Resuspend the cells in 1X Binding Buffer.
 - Add Annexin V-FITC and PI to the cell suspension.
 - Incubate in the dark at room temperature for 15 minutes.

- Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Cell Cycle and Apoptotic Proteins

This technique is used to measure the changes in the expression levels of specific proteins involved in the cell cycle and apoptosis following **Batabulin** treatment.

- Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Cyclin B1, Mcl-1, cleaved Caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized by chemiluminescence.
- Materials:
 - Treated and untreated cell lysates
 - Protein quantification assay (e.g., BCA assay)
 - SDS-PAGE gels and running buffer
 - PVDF or nitrocellulose membrane
 - Transfer buffer
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (e.g., anti-Cyclin B1, anti-Mcl-1, anti-cleaved Caspase-3, anti- β -actin)
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate
 - Imaging system
- Procedure:

- Prepare cell lysates from **Batabulin**-treated and control cells.
- Determine the protein concentration of each lysate.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Wash the membrane again and add the chemiluminescent substrate.
- Capture the image of the blot and perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like β -actin.[9][10]

Conclusion

Batabulin is a promising anti-cancer agent with a well-defined mechanism of action targeting tubulin polymerization. Its ability to covalently modify β -tubulin leads to potent disruption of microtubule dynamics, resulting in G2/M cell cycle arrest and apoptosis. The detailed chemical, pharmacological, and mechanistic data, along with the provided experimental protocols, offer a solid foundation for researchers and drug development professionals to further investigate and potentially advance **Batabulin** or similar compounds in the pursuit of novel cancer therapies. Further studies are warranted to fully elucidate its in vivo pharmacokinetic profile and to identify predictive biomarkers for its efficacy.

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